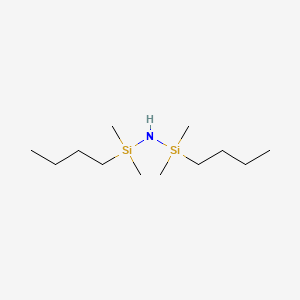

1,3-Dibutyl-1,1,3,3-tetramethyldisilazane

Description

Overview of Organosilicon Compounds and Their Significance in Chemical Research

Organosilicon chemistry, the study of compounds containing carbon-silicon (C-Si) bonds, has grown into a significant field of research with wide-ranging applications. rsc.orgacs.org These compounds are often colorless, stable in air, and hydrophobic. rsc.org The unique properties of organosilicon compounds, such as thermal stability and flexibility, stem from the nature of the Si-C bond, which is longer and weaker than a C-C bond, and the high energy of the silicon-oxygen (Si-O) bond. rsc.orgacs.org This has led to the development of a massive industry centered on silicones, which are polymers with a siloxane (Si-O-Si) backbone. acs.org Beyond polymers, organosilicon compounds are crucial as reagents in organic synthesis, intermediates in pharmaceuticals, and components in materials science, including sustainable materials and nanotechnology. acs.orgacs.org

The Disilazane Functional Group: Structure and Reactivity Paradigms

Disilazanes are a class of organosilicon compounds characterized by a central nitrogen atom bonded to two silicon atoms, forming a Si-N-Si linkage. researchgate.net The most well-known member of this family is Hexamethyldisilazane (B44280) (HMDS), which serves as a benchmark for understanding the structure and reactivity of this functional group. chemicalbook.com An electron diffraction study of HMDS revealed a Si-N-Si bond angle of approximately 125.5°. atamanchemicals.commdpi.com

The reactivity of the disilazane functional group is dominated by the polar and labile Si-N bond. This bond can be readily cleaved by various electrophiles and protic reagents, such as water and alcohols, often liberating ammonia (B1221849) or an amine as a byproduct. researchgate.netnih.gov This reactivity makes disilazanes highly effective silylating agents, capable of introducing a silyl (B83357) group (such as the trimethylsilyl (B98337) group) onto substrates with active hydrogen atoms, like alcohols, amines, and carboxylic acids. chemicalbook.comatamanchemicals.com This process is widely used to protect sensitive functional groups during complex chemical syntheses. chemicalbook.com

Contextualizing 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane within Disilazane Chemistry

This compound, also known as bis(butyldimethylsilyl)amine, belongs to the disilazane family. Its structure consists of a central nitrogen atom bonded to two butyldimethylsilyl groups. It shares the characteristic Si-N-Si linkage but differs from the more common HMDS by the presence of two butyl groups and two methyl groups on each silicon atom, as opposed to three methyl groups. This structural difference, specifically the larger butyl groups, influences its physical properties, such as boiling point and viscosity, and can modulate its reactivity as a silylating agent compared to less sterically hindered analogues like HMDS. It is identified as a chemical intermediate and is known to react with water and moisture, liberating ammonia. chemicalbook.com

Historical Development and Evolution of Disilazane Research

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and, shortly after, tetraethylsilane. rsc.orgresearchgate.net However, it was the extensive work of Frederic S. Kipping in the early 20th century that laid the foundation for the field; he synthesized a wide array of organosilicon compounds and coined the term "silicone". rsc.orgresearchgate.net

The development of disilazanes is intrinsically linked to the broader advancement of silylating agents. Following the invention of the "direct process" for producing methylchlorosilanes in the 1940s, organosilicon compounds became commercially available on a large scale. acs.org This availability spurred research into their applications. Hexamethyldisilazane (HMDS) emerged as a versatile and widely used silylating agent, finding applications in organic synthesis, chromatography, and the electronics industry as a photoresist adhesion promoter. nih.govchemicalbook.com Research continues to explore the synthesis and reactivity of new disilazanes and other N-silylamines for catalysis and materials science, building on the foundational knowledge established over the last century. rsc.orgresearchgate.net

Physicochemical Properties of this compound

The fundamental physical and chemical properties of this compound are summarized below. These identifiers and properties are crucial for its handling, characterization, and application in research and industry.

| Property | Value | Source |

| IUPAC Name | This compound | chemicalbook.com |

| Synonym | Bis(butyldimethylsilyl)amine | chemicalbook.com |

| CAS Number | 82356-80-7 | chemicalbook.com |

| Molecular Formula | C₁₂H₃₁NSi₂ | chemicalbook.com |

| Molecular Weight | 245.55 g/mol | chemicalbook.com |

| Physical State | Liquid | chemicalbook.com |

Synthesis and Manufacturing Processes

The synthesis of disilazanes like this compound typically involves the reaction of a corresponding chlorosilane with ammonia. For the parent compound, hexamethyldisilazane, the established industrial synthesis involves the treatment of trimethylsilyl chloride with ammonia, which produces the desired disilazane along with ammonium (B1175870) chloride as a byproduct. chemicalbook.com

2 (CH₃)₂(C₄H₉)SiCl + 3 NH₃ → [((CH₃)₂(C₄H₉)Si)₂]NH + 2 NH₄Cl

In this reaction, two equivalents of butyldimethylsilyl chloride react with three equivalents of ammonia. The disilazane is formed, and the excess ammonia neutralizes the hydrogen chloride generated, forming solid ammonium chloride. The purification process would involve the filtration of the ammonium chloride salt, followed by distillation of the liquid product to achieve high purity.

Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of this compound is centered on the Si-N-Si functional group. Like other disilazanes, it is primarily valued as a silylating agent.

Silylation Reactions: The compound can serve as a donor of the butyldimethylsilyl group to substrates containing acidic protons, such as alcohols, phenols, and carboxylic acids. This reaction is a method for introducing a bulky silyl protecting group, which can offer different stability and reactivity profiles compared to the more common trimethylsilyl group. The reaction with an alcohol (R-OH) proceeds as follows, typically driven by the formation of volatile ammonia:

[((CH₃)₂(C₄H₉)Si)₂]NH + 2 R-OH → 2 R-OSi(CH₃)₂(C₄H₉) + NH₃

Reactivity with Water: A key reaction is its hydrolysis. This compound reacts with water and moisture present in the air, leading to the cleavage of the silicon-nitrogen bonds. chemicalbook.com This reaction liberates ammonia and produces the corresponding silanol (B1196071), which can then condense to form a disiloxane.

[((CH₃)₂(C₄H₉)Si)₂]NH + H₂O → (CH₃)₂(C₄H₉)Si-OH + (CH₃)₂(C₄H₉)Si-NH₂ The intermediate aminosilane (B1250345) would quickly hydrolyze further: (CH₃)₂(C₄H₉)Si-NH₂ + H₂O → (CH₃)₂(C₄H₉)Si-OH + NH₃

The resulting butyldimethylsilanol can then dimerize: 2 (CH₃)₂(C₄H₉)Si-OH → (CH₃)₂(C₄H₉)Si-O-Si(C₄H₉)(CH₃)₂ + H₂O

Due to this moisture sensitivity, the compound must be handled under anhydrous conditions in sealed containers. chemicalbook.com

Applications in Organic Synthesis and Materials Science

While specific research applications for this compound are not widely documented, its utility can be inferred from the known applications of structurally similar disilazanes.

Organic Synthesis: The primary application in organic synthesis is as a silylating agent. The introduction of the butyldimethylsilyl group can be used to protect hydroxyl or amine functionalities during multi-step syntheses. The increased steric bulk of the butyl groups compared to methyl groups in HMDS can provide enhanced stability to the protected group under certain reaction conditions. Furthermore, deprotonation of the N-H bond can generate a bulky, non-nucleophilic base, analogous to the widely used lithium, sodium, and potassium bis(trimethylsilyl)amides (LiHMDS, NaHMDS, and KHMDS). chemicalbook.com

Materials Science: Disilazanes are used as surface modification agents. gelest.com They can render surfaces like glass or silica (B1680970) hydrophobic by reacting with surface silanol (Si-OH) groups. This application is critical in areas like chromatography, where deactivation of active sites on silica-based columns is necessary, and in microelectronics, where they are used as adhesion promoters for photoresists on silicon wafers. atamanchemicals.comchemicalbook.com this compound could potentially be used for these purposes, offering a different level of surface coverage and hydrophobicity due to the butyl chains.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique would provide information on the different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the protons on the butyl chains (CH₃, CH₂, CH₂, CH₂-Si) and the methyl groups attached to the silicon (Si-CH₃). The N-H proton would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show separate peaks for each unique carbon atom in the butyl and methyl groups, confirming the carbon backbone of the molecule.

Expected ¹H and ¹³C NMR Signals

| Group | Expected ¹H NMR Chemical Shift Range (ppm) | Expected ¹³C NMR Chemical Shift Range (ppm) |

|---|---|---|

| Si-CH₃ | 0.0 - 0.2 | -2.0 - 5.0 |

| Si-CH₂- | 0.4 - 0.8 | 10.0 - 15.0 |

| -CH₂-CH₂-CH₂- | 1.2 - 1.6 | 20.0 - 30.0 |

| -CH₃ (butyl) | 0.8 - 1.0 | 13.0 - 15.0 |

| N-H | 0.5 - 2.0 (broad) | N/A |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this disilazane would be characterized by specific vibrational frequencies.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3400 | A sharp, medium-to-weak band |

| C-H Stretch | 2850 - 3000 | Strong bands from alkyl groups |

| Si-N-Si Stretch | ~930-940 | A strong, characteristic asymmetric stretch |

| Si-C Stretch | ~1250 and ~800 | Characteristic bands for Si-CH₃ groups |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be expected at m/z = 245.5. Common fragmentation pathways would likely involve the cleavage of the Si-N bond and loss of alkyl groups (methyl or butyl) from the silicon atoms, providing further structural confirmation.

Structure

3D Structure

Properties

IUPAC Name |

1-[[[butyl(dimethyl)silyl]amino]-dimethylsilyl]butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H31NSi2/c1-7-9-11-14(3,4)13-15(5,6)12-10-8-2/h13H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGDLEBZHWVDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](C)(C)N[Si](C)(C)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H31NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231707 | |

| Record name | 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82356-80-7 | |

| Record name | 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082356807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dibutyl 1,1,3,3 Tetramethyldisilazane

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward pathways to 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane, typically involving the reaction of a functionalized silane (B1218182) with a nitrogen source.

Alkylation and Substitution Reactions on Disilazane Precursors

One common approach involves the reaction of a chlorosilane with a primary amine. researchgate.net In the context of this compound, this would conceptually involve the reaction of butyldimethylchlorosilane with ammonia (B1221849). The reaction proceeds through nucleophilic substitution, where the nitrogen atom of ammonia attacks the electrophilic silicon atom of the chlorosilane, displacing the chloride ion. This process typically requires a stoichiometric amount of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion. A general representation of this type of reaction is the formation of an amide from an acyl chloride and ammonia. chemguide.co.uk The initial reaction forms an ammonium (B1175870) salt, which is then deprotonated by excess ammonia to yield the desired amine product. chemguide.co.uk To favor the formation of the primary amine over secondary, tertiary, or quaternary ammonium salts, a large excess of ammonia is typically used. youtube.com

A general reaction scheme for the synthesis of aminosilanes from chlorosilanes and amines is a well-established method in organosilicon chemistry. researchgate.net

Grignard Reagent-Mediated Synthetic Pathways

While not explicitly detailed for this specific disilazane, Grignard reagents are powerful tools in organosilicon chemistry for the formation of silicon-carbon bonds. A plausible, though less direct, route could involve a multi-step process where a silicon-containing precursor is first functionalized using a Grignard reagent, followed by the formation of the disilazane linkage.

Transsilylation Reactions for Dibutyl Moiety Incorporation

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes to this compound may involve the synthesis of a key precursor, such as butyldimethylchlorosilane, which is then used in a subsequent step to form the final product. The synthesis of such precursors can be achieved through various methods, including the direct process involving the reaction of butyl chloride with silicon in the presence of a copper catalyst.

Another indirect approach is the dehydrocoupling of amines and silanes, which has emerged as a more sustainable method for forming Si-N bonds, producing only hydrogen gas as a byproduct. rsc.org This method, however, often requires specific catalysts.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of synthetic reactions is crucial for maximizing yield and purity while minimizing reaction time and cost. numberanalytics.com Key parameters that are often optimized include temperature, solvent, catalyst loading, and reaction time. nih.gov For reactions involving silylation, factors such as the choice of solvent and the presence of a catalyst can significantly influence the reaction outcome. For instance, in the silylation of silica (B1680970) surfaces with hexamethyldisilazane (B44280), solvents like cyclohexane (B81311) have been shown to be more effective than more polar solvents like acetonitrile. eiu.edu The presence of a catalyst, such as butylamine (B146782), can also accelerate the reaction. eiu.edu

The table below illustrates a hypothetical optimization of the synthesis of a disilazane, showcasing how different parameters can be varied to improve the reaction yield.

| Entry | Reactant A | Reactant B | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Butyldimethylchlorosilane | Ammonia | Toluene | 25 | 24 | 60 |

| 2 | Butyldimethylchlorosilane | Ammonia | Toluene | 50 | 12 | 75 |

| 3 | Butyldimethylchlorosilane | Ammonia | THF | 25 | 24 | 55 |

| 4 | Butyldimethylchlorosilane | Ammonia | Toluene | 50 | 12 | 85 |

This is a representative table and does not reflect actual experimental data for the target compound.

Purification and Isolation Techniques for Academic Research

Following the synthesis, the purification of this compound is essential to remove unreacted starting materials, byproducts, and any catalyst residues. For liquid organosilicon compounds like the target disilazane, fractional distillation is a primary method of purification. amrita.edurochester.eduamrita.educhembam.com This technique separates compounds based on differences in their boiling points.

The general procedure for fractional distillation involves heating the crude reaction mixture in a flask connected to a fractionating column. amrita.edu The component with the lower boiling point will vaporize first, ascend the column, and then be condensed and collected. The efficiency of the separation is dependent on the length and packing material of the fractionating column. For high-boiling compounds, vacuum distillation may be employed to lower the boiling point and prevent decomposition.

Prior to distillation, a work-up procedure is typically performed. This may involve filtering the reaction mixture to remove any solid byproducts, such as ammonium chloride in the case of the reaction between a chlorosilane and ammonia. The filtrate can then be washed with water or a brine solution to remove any water-soluble impurities before being dried over an appropriate drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate.

Chemical Reactivity and Mechanistic Investigations of 1,3 Dibutyl 1,1,3,3 Tetramethyldisilazane

Silylation Chemistry and Mechanisms

1,3-Dibutyl-1,1,3,3-tetramethyldisilazane belongs to the class of organosilicon compounds known as disilazanes. These compounds are characterized by a Si-N-Si linkage and are widely utilized as silylating agents in organic synthesis. Silylation is the process of introducing a silyl (B83357) group (R₃Si) into a molecule, typically to protect a functional group. wikipedia.org The reactivity of the Si-N bond in disilazanes allows for the transfer of a silyl group to a variety of substrates.

Active Hydrogen Substitution Reactions

Disilazanes are effective reagents for the silylation of compounds containing active hydrogen atoms, such as alcohols, amines, and carboxylic acids. wikipedia.org In these reactions, the disilazane reacts with the active hydrogen, leading to the formation of a silyl ether, silyl amine, or silyl ester, respectively, with the liberation of ammonia (B1221849) as a byproduct. The general mechanism involves the nucleophilic attack of the heteroatom (e.g., oxygen in an alcohol) on one of the silicon atoms of the disilazane. This process is often catalyzed to enhance the reaction rate.

While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from that of analogous, well-studied disilazanes like hexamethyldisilazane (B44280) (HMDS). For instance, the silylation of alcohols with HMDS can be effectively catalyzed by iodine under nearly neutral conditions. organic-chemistry.org The proposed mechanism suggests that the catalyst polarizes the Si-N bond, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the alcohol. organic-chemistry.org This method has proven efficient for a wide range of alcohols, including primary, secondary, and tertiary ones. organic-chemistry.org

The reaction of a generic alcohol (R-OH) with this compound would proceed as follows:

2 R-OH + (CH₃)₂(C₄H₉)Si-NH-Si(C₄H₉)(CH₃)₂ → 2 R-O-Si(C₄H₉)(CH₃)₂ + NH₃

This type of reaction is highly valued for its efficiency and the inert nature of the ammonia byproduct, which is easily removed from the reaction mixture.

Role as a Silylation Agent in Functional Group Transformations

The primary application of this compound in functional group transformations is as a protecting agent. By converting polar functional groups like hydroxyls (-OH) into their corresponding silyl ethers, their reactivity is temporarily masked, allowing for chemical modifications on other parts of the molecule. wikipedia.org Silyl ethers are generally stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions or with fluoride (B91410) ion sources, making them ideal protecting groups. psu.edu

The choice of the silylating agent can influence the stability of the resulting protected group. The butyl groups on the silicon atoms of this compound provide more steric hindrance compared to the methyl groups in HMDS, which can affect the rate of both the silylation and deprotection steps.

Below is a table illustrating the general application of disilazanes in the silylation of various functional groups.

| Functional Group | Substrate Example | Silylated Product |

| Primary Alcohol | R-CH₂-OH | R-CH₂-O-Si(CH₃)₂(C₄H₉) |

| Secondary Alcohol | R₂-CH-OH | R₂-CH-O-Si(CH₃)₂(C₄H₉) |

| Tertiary Alcohol | R₃-C-OH | R₃-C-O-Si(CH₃)₂(C₄H₉) |

| Carboxylic Acid | R-COOH | R-COO-Si(CH₃)₂(C₄H₉) |

Si-N Bond Reactivity and Transformations

The reactivity of this compound is dominated by the Si-N bond. This bond is susceptible to cleavage by protic reagents like water and alcohols, a reaction that is fundamental to its application in silylation. The reaction with water leads to the hydrolysis of the disilazane, forming the corresponding silanol (B1196071), which can then condense to a disiloxane. A related compound, 1,3-divinyl-1,1,3,3-tetramethyldisilazane, is known to react with moisture to liberate ammonia. gelest.com

Catalytic Reactions Involving this compound

There is no significant evidence in the current body of scientific literature to suggest that this compound itself acts as a catalyst in major organic reactions. Its role is primarily that of a reagent in stoichiometric amounts for silylation.

Other Metal-Catalyzed Processes

The reactivity of the Si-N bond in disilazanes can be harnessed in various metal-catalyzed transformations beyond simple silylation of alcohols. These processes often involve the activation of the Si-N bond by a metal center, enabling otherwise challenging reactions. While specific examples for this compound are not readily found, the reactivity of similar disilazanes, particularly hexamethyldisilazane (HMDS), in the presence of transition metal catalysts provides a strong basis for understanding its potential catalytic applications.

Copper, palladium, and rhodium are among the metals that have been shown to catalyze reactions involving disilazanes. These reactions include C-H silylation, ring-opening silylations, and other cross-coupling reactions. The general mechanism often involves the oxidative addition of the Si-N bond to the metal center, followed by subsequent reaction with a substrate and reductive elimination to regenerate the catalyst.

For instance, copper-catalyzed direct sp2 C-H silylation of arylamides using disilanes has been demonstrated. scilit.comnih.govresearchgate.net This type of reaction, if applied to this compound, would likely proceed with the assistance of a directing group on the substrate to achieve regioselectivity. The butyl groups on the nitrogen would sterically influence the approach of the substrate to the copper-silylamide intermediate.

Palladium catalysis is widely used for a variety of cross-coupling reactions. mdpi.com Palladium complexes can catalyze the amidation of gem-dihaloolefins, which involves the formation of a C-N bond. rsc.org While this doesn't directly use the disilazane as a reactant, the principles of palladium-catalyzed bond formation are relevant. More directly, palladium-catalyzed C-H functionalization reactions are a major area of research, and the silylation of C-H bonds using disilazanes is a plausible, though less common, transformation. nih.gov

Rhodium catalysts are also known to participate in reactions involving organosilicon compounds. For example, rhodium has been used for the regioselective addition of sulfonyl hydrazides to allenes. rsc.org While not a direct analog, it showcases rhodium's ability to mediate bond formation in the presence of nitrogen-containing functional groups. Mechanistic studies on rhodium-catalyzed acylnitrene transfer highlight the interaction of rhodium with nitrogenous precursors. youtube.com

The following table summarizes representative metal-catalyzed reactions involving disilazanes, which can be considered analogous to potential reactions of this compound.

Interactive Data Table: Examples of Metal-Catalyzed Reactions with Disilazane Analogs

| Catalyst System | Substrate Type | Product Type | Key Features & Plausible Role of Disilazane |

| Copper(I) salts | Arylamides | ortho-Silylated Arylamides | The disilazane acts as the silyl source in a directed C-H functionalization. scilit.comnih.govresearchgate.net |

| Copper(I) catalyst | Benzofurans | (E)-o-(β-silylvinyl)phenols | The disilazane participates in a ring-opening silylation reaction. nih.gov |

| Palladium(II) acetate | Acetanilides | β-Hydroxy compounds (after reaction with epoxides) | While the disilazane is not directly involved, this highlights Pd-catalyzed C-H activation of related N-containing substrates. rsc.org |

Reaction Kinetics and Thermodynamic Considerations in Reactivity Studies

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its reactivity and optimizing reaction conditions. As with its catalytic reactivity, specific data for this compound is scarce. Therefore, we draw upon studies of similar molecules like hexamethyldisilazane (HMDS) and general principles of Si-N bond chemistry.

The primary reaction of disilazanes is the cleavage of the Si-N bond. The rate of this cleavage is influenced by several factors:

Nature of the Electrophile: The reaction is typically initiated by an electrophile, such as a proton source (e.g., in the silylation of alcohols) or a Lewis acid. Stronger electrophiles will lead to faster reaction rates.

Steric Hindrance: The butyl groups in this compound are significantly larger than the methyl groups in HMDS. This increased steric bulk around the nitrogen and silicon atoms will likely decrease the rate of reaction compared to HMDS, as the approach of the electrophile and the substrate will be more hindered.

Solvent Effects: The choice of solvent can influence reaction rates by stabilizing intermediates and transition states. Polar aprotic solvents are often used for silylation reactions.

Catalysis: The use of a catalyst, such as a Lewis or Brønsted acid, can dramatically increase the reaction rate. For instance, iodine has been shown to be a highly effective catalyst for the silylation of alcohols with HMDS under neutral conditions. cmu.edu The proposed mechanism involves the polarization of the Si-N bond by iodine, making it more susceptible to nucleophilic attack by the alcohol. cmu.edu

Thermodynamically, the cleavage of the Si-N bond and the formation of a new Si-O or Si-C bond is generally a favorable process. The Si-O bond is particularly strong, making the silylation of alcohols a thermodynamically downhill reaction. The bond dissociation energy (BDE) of the Si-N bond is lower than that of the Si-O and Si-C bonds, which drives these reactions forward. Studies on related silanes show that the BDEs for Si-Si and Si-H bonds are influenced by the molecular structure, and similar trends would be expected for Si-N bonds. researchgate.net

The reaction of HMDS with silica (B1680970) surfaces has been studied kinetically, revealing a two-step mechanism. researchgate.net The first, rate-determining step is the silylation of a surface silanol group, followed by a second step involving the reaction of a reactive intermediate. researchgate.net This suggests that for reactions of this compound, the initial interaction with the substrate or catalyst is likely the kinetically most important step.

The table below provides a conceptual overview of the kinetic and thermodynamic factors influencing the reactivity of this compound, based on analogous systems.

Interactive Data Table: Kinetic and Thermodynamic Considerations in Disilazane Reactivity

| Factor | Influence on Reactivity of this compound | Rationale/Comparison with Analogs |

| Kinetics | ||

| Steric Hindrance | Slower reaction rates compared to HMDS. | The bulkier butyl groups impede the approach of reactants to the reactive Si-N bond. |

| Electrophilicity of Reagent | Faster reaction with stronger acids or electrophiles. | General principle for silylation reactions with disilazanes. |

| Catalyst Presence | Significant rate enhancement. | Catalysts like iodine or Lewis acids polarize the Si-N bond, lowering the activation energy. cmu.edu |

| Thermodynamics | ||

| Si-N Bond Energy | Relatively weak bond, prone to cleavage. | The Si-N bond is weaker than Si-O and Si-C bonds, providing a driving force for silylation. |

| Si-O Bond Formation | Strong thermodynamic driving force for alcohol silylation. | The high stability of the Si-O bond makes the overall reaction highly favorable. |

| Byproduct Formation | Formation of ammonia (or a butylamine (B146782) derivative) is a key aspect. | The volatility of ammonia from HMDS reactions drives the equilibrium forward; butylamine is less volatile. |

Applications in Advanced Materials Science

Surface Modification and Functionalization

The application of 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane in surface modification and functionalization is not documented in the reviewed scientific literature.

There are no published studies on the use of this compound for the surface modification of substrates to enhance properties such as hydrophobicity, adhesion, or biocompatibility.

No information is available regarding the use of this compound in Chemical Vapor Deposition (CVD) processes, either as a primary precursor or as a co-reactant. Consequently, there are no data on deposition rates, film compositions, or the properties of resulting coatings.

Polymer Chemistry and Composites

Integration into Polyorganosiloxanes

Information regarding the use of this compound as a monomer, chain terminator, or cross-linking agent in the synthesis or modification of polyorganosiloxanes is not available in the reviewed scientific literature.

Role as Active Fillers in Polymer Systems

There are no research findings or documented studies on the application of this compound as an active or functional filler to enhance the mechanical, thermal, or chemical properties of polymer composites.

Development of Hybrid Organic-Inorganic Materials

No literature was found that describes the use of this compound as a precursor or component in the synthesis of hybrid organic-inorganic materials.

Role in Organic and Inorganic Synthesis

Protective Group Chemistry

In multistep organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This temporary blocking group is known as a protecting group. wikipedia.org Silyl (B83357) ethers are a major class of protecting groups for alcohols, and disilazanes are effective reagents for their formation. utsouthwestern.edu

1,3-Dibutyl-1,1,3,3-tetramethyldisilazane serves as a silylating agent to protect hydroxyl (-OH) groups in alcohols by converting them into dibutylmethylsilyl ethers. This transformation is crucial for achieving chemoselectivity in complex syntheses. wikipedia.org The reaction involves the alcohol nucleophilically attacking one of the silicon atoms of the disilazane, leading to the cleavage of the Si-N bond and the formation of a stable silyl ether. The only byproduct of this reaction is ammonia (B1221849), which is volatile and easily removed from the reaction mixture. gelest.com

The general procedure for the silylation of an alcohol using a disilazane involves mixing the alcohol with the silylating agent, often in an inert solvent. gelest.com For less reactive or sterically hindered alcohols, the reaction rate can be significantly increased by the addition of a catalyst. While specific studies on this compound are not prevalent, research on the closely related hexamethyldisilazane (B44280) (HMDS) has shown that iodine is a highly efficient and nearly neutral catalyst for the silylation of a wide array of alcohols, including primary, secondary, and tertiary ones, under mild conditions. organic-chemistry.org

Table 1: Silylation of Alcohols using Disilazane Reagents

| Alcohol Type | General Reactivity | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Primary | Rapid and nearly quantitative | Reagent, with or without solvent, room temperature to 50°C | gelest.com |

| Secondary | Rapid | Reagent, with or without solvent, often with mild heating or catalyst | gelest.comorganic-chemistry.org |

| Tertiary (including hindered) | Slower, requires catalyst | Reagent with catalyst (e.g., Iodine for HMDS) in an inert solvent | gelest.comorganic-chemistry.org |

Introduction of Silicon and Nitrogen Moieties

The utility of this compound extends beyond protection chemistry to its use as a source for both silicon and nitrogen atoms in synthesis. researchgate.net The Si-N bond is the key to this dual reactivity.

As a silicon source, it is used in silylation reactions as described previously. However, it can also be used to introduce nitrogen moieties. Deprotonation of the N-H bond in the disilazane using a strong base, such as an organolithium reagent like n-butyllithium (BuLi), yields a lithium silylamide. wikipedia.org This resulting metallated derivative, lithium 1,3-dibutyl-1,1,3,3-tetramethyldisilazide, becomes a potent nucleophile and a bulky, non-nucleophilic base. These silylamide bases are popular in organic synthesis for generating enolates and in organometallic chemistry. wikipedia.org The transfer of the entire N(SiR₃)₂ fragment from these metal amides to another substrate is a primary method for introducing a silicon-nitrogen moiety into a molecule.

Furthermore, disilazanes are precursors in materials science for the synthesis of silicon-based polymers and for depositing thin films of materials like silicon carbonitride (SiCN) through chemical vapor deposition techniques. wikipedia.org

Reagent in Stereoselective Transformations

The direct application of this compound as a chiral auxiliary or a catalyst in stereoselective transformations is not extensively documented in scientific literature. However, its role can be indirect. The introduction of a bulky silyl group, such as the dibutylmethylsilyl group, can significantly alter the steric environment around a reaction center. This steric hindrance can influence the facial selectivity of subsequent reactions, thereby directing the stereochemical outcome.

For instance, after protecting a hydroxyl group, the resulting bulky silyl ether can block one face of a nearby prochiral center (like a ketone or an alkene), forcing an incoming reagent to attack from the less hindered face. This substrate-controlled diastereoselectivity is a fundamental strategy in asymmetric synthesis.

While not a direct method, 1,3-dipolar cycloaddition reactions, which are known to proceed with high regio- and stereoselectivity, can be influenced by the steric and electronic nature of substituents on the reactants. nih.govrsc.org The introduction of a silyl group from a disilazane could potentially modify the reactivity and selectivity of a dipolarophile in such reactions.

Applications in Complex Molecule Synthesis

The synthesis of complex natural products and pharmaceuticals often requires a lengthy sequence of reactions. In such multi-step syntheses, the ability to selectively protect and deprotect functional groups is paramount. wikipedia.org The use of this compound as a silylating agent to protect alcohols is a key enabling step in these synthetic pathways.

By converting a reactive alcohol to a more stable silyl ether, chemists can carry out a wide range of transformations on other parts of the molecule that would otherwise be incompatible with a free hydroxyl group. These transformations can include oxidation, reduction, organometallic addition, or cross-coupling reactions. Once the desired modifications are complete, the silyl protecting group can be selectively removed under specific conditions (e.g., with a fluoride (B91410) source like TBAF or under acidic conditions) to regenerate the alcohol. utsouthwestern.edu

Table 2: Illustrative Role in a Multi-Step Synthesis

| Step | Transformation | Purpose | Reagent Example |

|---|---|---|---|

| 1. Protection | Alcohol → Silyl Ether | Mask a reactive -OH group in a polyfunctional molecule. | This compound |

| 2. Intermediate Reaction | Ester Reduction → Alcohol | Selectively reduce another functional group (e.g., an ester) in the molecule. | Lithium Aluminium Hydride (LiAlH₄) |

| 3. Deprotection | Silyl Ether → Alcohol | Regenerate the original hydroxyl group to yield the final product. | Tetrabutylammonium fluoride (TBAF) |

Inorganic Disilazane Derivatives in Coordination Chemistry

In the field of inorganic and organometallic chemistry, the deprotonated form of disilazanes, known as disilazides or silylamides, are highly valued as ligands. researchgate.net The deprotonation of this compound yields the bulky 1,3-dibutyl-1,1,3,3-tetramethyldisilazide anion.

These anionic ligands are particularly useful for several reasons:

Steric Bulk: The large size of the ligand helps to stabilize metal centers with low coordination numbers, preventing the metal complexes from aggregating or decomposing. researchgate.net

Solubility: The lipophilic alkyl groups on the silicon atoms render the resulting metal-ligand complexes soluble in common, nonpolar organic solvents like hexane (B92381) or toluene. researchgate.net

Electronic Properties: As strong sigma-donors, they can stabilize metals in various oxidation states.

Silylamide ligands have been used to synthesize a wide range of metal complexes, including those of alkali metals, alkaline earth metals, transition metals, and lanthanides. researchgate.net These complexes serve as important precursors and catalysts for various reactions, including hydroboration and polymerization. researchgate.net

Table 3: Metal Complexes with Related Silylamide Ligands

| Metal | Complex Example (with related HMDS ligand) | Application/Significance | Reference |

|---|---|---|---|

| Lithium (Li) | Lithium bis(trimethylsilyl)amide (LiHMDS) | Widely used non-nucleophilic base in organic synthesis. | researchgate.netwikipedia.org |

| Manganese (Mn) | Manganese bis(trimethylsilyl)amide | Catalyst for hydroboration of unsaturated systems. | researchgate.net |

| Copper (Cu) | Copper(I) bis(trimethylsilyl)amide | Precursor for other copper complexes and catalysts. | researchgate.net |

| Iron (Fe) | Iron(II) and Iron(III) silylamide complexes | Used in fundamental bonding studies and catalysis. | researchgate.net |

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane by mapping the chemical environments of its hydrogen, carbon, and silicon nuclei.

The structure of this compound features several distinct nuclei, leading to a predictable yet informative NMR spectrum.

¹H NMR: The proton NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule. The twelve protons of the four equivalent silicon-bound methyl groups (Si-CH₃) would appear as a sharp singlet. The single proton on the nitrogen atom (N-H) would likely appear as a broad singlet. The eight protons of the two n-butyl groups are chemically distinct and would produce three separate signals: a triplet for the terminal methyl (CH₃) group, a multiplet for the two internal methylene (B1212753) (CH₂) groups, and another triplet for the methylene group attached to the nitrogen (N-CH₂).

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, with four signals anticipated for the four unique carbon environments. A signal would correspond to the silicon-bound methyl carbons (Si-CH₃), and three distinct signals would represent the four carbons of the n-butyl chain at their characteristic chemical shifts.

²⁹Si NMR: As the compound is symmetrical, the ²⁹Si NMR spectrum would feature a single resonance peak. The chemical shift of this peak is indicative of the electronic environment around the silicon atoms, influenced by the attached alkyl groups and the nitrogen atom. General studies of silylamines report a range of NMR parameters that help in these structural predictions. rsc.org

Table 1: Predicted NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shift ranges for similar structures.)

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | Si-CH ₃ | ~0.1 | Singlet |

| N-H | 0.5 - 1.5 (broad) | Singlet | |

| N-CH ₂- | ~2.6 - 2.8 | Triplet | |

| -CH ₂-CH ₂- | ~1.2 - 1.4 | Multiplet | |

| -CH ₃ | ~0.9 | Triplet | |

| ¹³C | Si-C H₃ | 0 - 5 | - |

| N-C H₂- | 45 - 50 | - | |

| -C H₂-C H₂- | 30 - 35 | - | |

| -C H₂-C H₃ | 13 - 15 | - | |

| ²⁹Si | (CH ₃)₂Si -N | 0 - 10 | - |

While standard 1D NMR confirms the basic structure, advanced 2D NMR techniques can provide deeper mechanistic insights and unambiguous signal assignments.

HSQC/HMQC: Heteronuclear Single Quantum Coherence or Heteronuclear Multiple Quantum Coherence experiments would correlate the ¹H and ¹³C signals, definitively assigning which protons are attached to which carbons in the butyl chains.

HMBC: Heteronuclear Multiple Bond Correlation experiments would show correlations over two to three bonds, for instance, linking the protons on the Si-CH₃ groups to the silicon-bound carbon and the ²⁹Si nucleus itself.

NOESY: Nuclear Overhauser Effect Spectroscopy could reveal through-space correlations, confirming the proximity of the different alkyl groups and helping to define the molecule's preferred conformation in solution. These advanced techniques are particularly valuable when studying the reactivity of N-silylamines in catalytic cycles or synthesis, where understanding substrate-catalyst interactions is crucial. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the vibrational modes of the molecule, providing a "fingerprint" based on its functional groups. IR and Raman spectroscopy are complementary techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong C-H stretching vibrations from the methyl and butyl groups below 3000 cm⁻¹. Other key diagnostic peaks include the N-H stretch, which is typically a sharp band around 3400 cm⁻¹, and the strong asymmetric Si-N-Si stretching vibration, expected in the 930-940 cm⁻¹ region. Bending vibrations for Si-CH₃ and CH₂ groups would appear in the fingerprint region (below 1500 cm⁻¹). Studies of related silylamines like trisilylamine (B1208238) provide a basis for these assignments. acs.orgibm.com

Raman Spectroscopy: In the Raman spectrum, the Si-N-Si symmetric stretch, expected around 500-600 cm⁻¹, would be a prominent feature. The C-H stretching and bending modes are also visible, complementing the IR data.

Table 2: Characteristic Vibrational Frequencies for this compound (Note: Values are based on typical frequency ranges for the specified bonds.)

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |

| N-H Stretch | R₂N-H | ~3400 | Medium (IR) |

| C-H Stretch (aliphatic) | C-H | 2850 - 2960 | Strong (IR, Raman) |

| Si-N-Si Asymmetric Stretch | Si-N-Si | 930 - 940 | Strong (IR) |

| Si-C Stretch | Si-C | 600 - 800 | Medium-Strong (IR) |

| Si-N-Si Symmetric Stretch | Si-N-Si | 500 - 600 | Strong (Raman) |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information from its fragmentation pattern. For this compound (C₁₂H₃₁NSi₂), the monoisotopic mass is approximately 245.21 g/mol . The MS spectrum would show a molecular ion peak (M⁺) at m/z 245. Common fragmentation pathways would involve the loss of alkyl groups, such as a methyl radical ([M-15]⁺) or a butyl radical ([M-57]⁺), which would be a major peak due to the stability of the resulting cation. Cleavage of the Si-N bond is also a possible fragmentation route.

X-ray Diffraction (XRD) for Crystalline Compounds and Structural Analysis

As this compound is a liquid at room temperature, single-crystal X-ray diffraction—a technique that requires a solid, crystalline sample—is not applicable for its direct analysis. However, XRD would be an invaluable tool for determining the precise three-dimensional structure, including bond lengths and angles, of any solid, crystalline derivatives synthesized from this compound. Powder X-ray Diffraction (PXRD) could be employed to assess the purity of the liquid by detecting the presence of any crystalline impurities.

Elemental Analysis and Chromatographic Methods (e.g., GC, GPC)

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For a pure sample of this compound, the experimental values should align closely with the theoretical percentages calculated from its molecular formula, C₁₂H₃₁NSi₂.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molar Mass % |

| Carbon | C | 12.011 | 58.69% |

| Hydrogen | H | 1.008 | 12.72% |

| Nitrogen | N | 14.007 | 5.71% |

| Silicon | Si | 28.085 | 22.88% |

Chromatographic methods are essential for separating the compound from reactants or byproducts and for assessing its purity.

Gas Chromatography (GC): Given its volatility, GC is an ideal technique for analyzing this compound. echemi.com When coupled with a detector like a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can be used to determine the purity of a sample with high accuracy and confirm its identity.

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique typically used for analyzing large molecules like polymers. It is generally not a primary analytical method for a small molecule such as this, unless it is being studied in the context of polymer synthesis.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Material Characterization

Thermal analysis techniques are pivotal in characterizing the physical and chemical properties of materials as a function of temperature. For organosilicon compounds like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical insights into their thermal stability, decomposition pathways, and phase behavior. These analyses are essential for determining the operational limits and processing conditions for such materials.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is fundamental for determining the thermal stability and decomposition profile of a substance. In a typical TGA experiment, a sample is placed in a high-precision balance within a furnace, and its mass is continuously monitored as the temperature increases.

Research on compounds structurally similar to this compound, such as other silylamines and organosilicon compounds, indicates that their thermal stability is significantly influenced by the nature of the organic substituents on the silicon atoms. mdpi.comacs.org Generally, organosilicon compounds exhibit higher thermal stability compared to their carbon-based analogues due to the strength of the siloxane (Si-O) or silicon-nitrogen (Si-N) bonds that can form upon rearrangement or decomposition. gelest.com

For disilazanes, thermal decomposition can be initiated by the cleavage of the Si-N, Si-C, or C-H bonds. Studies on hexamethyldisilazane (B44280) (HMDS), a related compound, have shown that a primary decomposition pathway involves the formation of more stable, lower molecular weight organosilicon and nitrogen-containing species. iqst.ca The presence of longer alkyl chains, such as the butyl groups in this compound, can influence the decomposition mechanism, potentially leading to the scission of the C-C bonds within the butyl group at elevated temperatures.

While specific TGA data for this compound is not extensively published, a hypothetical TGA profile can be inferred based on the behavior of analogous compounds. The onset of decomposition for such a compound would likely occur at temperatures above 200°C in an inert atmosphere. The process may occur in multiple stages, corresponding to the loss of different substituent groups.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

|---|---|---|

| 25 - 200 | < 1% | Loss of volatile impurities |

| 200 - 350 | ~46% | Initial decomposition stage, potential loss of butyl groups |

| 350 - 500 | ~30% | Secondary decomposition, cleavage of methyl groups and Si-N bond |

This table presents hypothetical data based on the thermal behavior of structurally similar organosilicon compounds.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. rsc.org

For this compound, a DSC analysis would be expected to show an endothermic peak corresponding to its boiling point if the analysis is conducted in a sealed pan under pressure, or volatilization at atmospheric pressure. Given its liquid state at room temperature, a glass transition might be observable at sub-ambient temperatures. The presence of impurities or residual reactants from its synthesis could also be detected as additional small thermal events.

Similar to TGA, specific DSC data for this compound is scarce in publicly available literature. However, by examining related organosilicon liquids, we can anticipate the types of thermal events that would be observed. The boiling point of this compound is approximately 236°C, which would be the major endothermic event observed in a DSC scan if evaporation is prevented.

Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Glass Transition (Tg) | -110 | -105 | N/A |

This table presents hypothetical data based on the physical properties and expected behavior of similar organosilicon liquids.

The combination of TGA and DSC provides a comprehensive thermal profile of this compound, which is invaluable for its application in various industrial and research fields where thermal stability is a key parameter.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane. DFT methods balance computational cost and accuracy, making them suitable for studying relatively large molecules.

DFT calculations can be used to predict the optimized molecular geometry of this compound in the gas phase. These calculations typically involve minimizing the energy of the molecule to find its most stable conformation. The predicted bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional picture of the molecule. For instance, studies on similar silazane and siloxane molecules have demonstrated good agreement between DFT-calculated geometries and experimental data where available. nih.govresearchgate.net

The electronic structure can also be elucidated using DFT. This includes the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are key indicators of the molecule's reactivity, identifying potential sites for nucleophilic or electrophilic attack. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and helps to identify electron-rich and electron-poor regions of the molecule. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Representative Values based on DFT calculations of similar organosilicon compounds)

| Parameter | Predicted Value |

| Si-N Bond Length | ~1.73 Å |

| Si-C (methyl) Bond Length | ~1.88 Å |

| Si-C (butyl) Bond Length | ~1.89 Å |

| C-C Bond Length | ~1.54 Å |

| C-H Bond Length | ~1.09 Å |

| N-H Bond Length | ~1.01 Å |

| Si-N-Si Bond Angle | ~125-130° |

| C-Si-C Bond Angle | ~108-112° |

| N-Si-C Bond Angle | ~107-111° |

Note: These values are illustrative and would require specific DFT calculations for this compound for precise determination.

DFT is a powerful tool for investigating reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing crucial information about the reaction kinetics.

For example, in the hydrolysis of silazanes, DFT can be used to model the stepwise process, including the coordination of water molecules, proton transfer steps, and the final cleavage of the Si-N bond. Such studies on related chlorosilanes and silanols have shown that DFT methods can provide reliable thermochemical data for these reactions. nih.gov

Molecular Dynamics (MD) Simulations in Intermolecular Interactions

While QM methods are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of a large ensemble of molecules and their intermolecular interactions. MD simulations model the movement of atoms and molecules over time based on a force field, which is a set of empirical energy functions.

For this compound, MD simulations can be employed to study its liquid-state properties, such as density and viscosity. Furthermore, these simulations can provide insights into how molecules of this compound interact with each other and with other substances. For instance, MD has been used to study the interface between silane (B1218182) coupling agents and surfaces, which is relevant for understanding the performance of this compound in applications where it is used to modify surfaces. researchgate.netacs.org Studies on polysiloxanes, which share structural similarities, have used MD to investigate chain dynamics and relaxation, which can be influenced by the nature of the alkyl substituents. nih.gov

Prediction of Spectroscopic Signatures

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. For this compound, this includes the prediction of its Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, ²⁹Si), infrared (IR) spectra, and Raman spectra.

The calculation of NMR chemical shifts is a common application of DFT. By computing the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts with a reasonable degree of accuracy, which can aid in the interpretation of experimental spectra. nih.govmdpi.com Similarly, the vibrational frequencies and intensities calculated by DFT can be used to generate a theoretical IR spectrum, which can be compared with experimental data to confirm the structure of the compound and identify characteristic vibrational modes. researchgate.net

Table 2: Predicted ²⁹Si NMR Chemical Shift for this compound (Representative Value based on DFT calculations of similar organosilicon compounds)

| Nucleus | Predicted Chemical Shift (ppm) |

| ²⁹Si | 0 to -10 |

Note: The predicted chemical shift is relative to a standard (e.g., tetramethylsilane) and can be influenced by the choice of DFT functional and basis set.

Structure-Reactivity Relationship Modeling

By systematically modifying the structure of this compound in silico and calculating various electronic and steric descriptors, it is possible to build structure-reactivity relationship models. These models aim to correlate specific molecular features with the observed reactivity or properties of a series of related compounds.

For instance, by replacing the butyl groups with other alkyl groups and performing DFT calculations on each analogue, one could investigate how the chain length or branching of the alkyl substituent affects the reactivity of the Si-N bond or the basicity of the nitrogen atom. These computational studies can guide the design of new silazane derivatives with tailored properties for specific applications.

Analogue and Derivative Chemistry of this compound: A Comparative Overview

The study of this compound is enhanced by comparing it to its structural analogues and exploring its potential in derivative synthesis. Understanding these relationships provides insight into how molecular structure influences chemical behavior in the broader class of disilazane compounds.

Analogue and Derivative Chemistry: Comparative Studies

Structural analogues of 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane are compounds where the butyl groups attached to the silicon atoms are replaced by other organic moieties, while the core 1,1,3,3-tetramethyldisilazane (B98777) structure is maintained. These substitutions can significantly alter the physical and chemical properties of the molecule. Key analogues include those with smaller alkyl groups like methyl (forming Hexamethyldisilazane (B44280), HMDS), ethyl groups, or functional groups such as phenyl and vinyl.

The simplest analogue, Hexamethyldisilazane (HMDS), is a widely used silylating agent and serves as a fundamental benchmark for comparing other disilazanes. chemicalbook.comjecibiochem.com Replacing the methyl groups with larger alkyl groups like ethyl or butyl, or with functional groups like vinyl or phenyl, systematically modifies properties such as boiling point, density, and refractive index. For instance, increasing the alkyl chain length from methyl to ethyl or butyl generally increases the boiling point and alters the density. The introduction of a phenyl group introduces aromaticity and increases the molecular weight and boiling point substantially. sigmaaldrich.com A vinyl group introduces a site of unsaturation, opening possibilities for polymerization or other addition reactions. gelest.com

| Compound Name | Substituent on Si | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL @ 25°C) | Refractive Index (n20/D) |

|---|---|---|---|---|---|

| Hexamethyldisilazane (HMDS) | Methyl | 161.39 nih.gov | 125 chemicalbook.com | 0.774 chemicalbook.com | 1.407 chemicalbook.com |

| 1,3-Diethyl-1,1,3,3-tetramethyldisilazane | Ethyl | 189.45 sigmaaldrich.com | 172 (Predicted) | 0.803 (Predicted) | 1.425 (Predicted) |

| This compound | Butyl | 245.56 | 227 (Predicted) | 0.816 (Predicted) | 1.435 (Predicted) |

| 1,3-Divinyl-1,1,3,3-tetramethyldisilazane | Vinyl | 185.42 gelest.com | 160-161 gelest.com | 0.819 gelest.com | 1.4405 gelest.com |

| 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane | Phenyl | 285.53 sigmaaldrich.com | 96-100 (@ 0.1 mmHg) sigmaaldrich.com | 0.985 sigmaaldrich.com | 1.538 sigmaaldrich.com |

The reactivity of disilazanes in processes like silylation is governed by both electronic and steric factors associated with the substituents on the silicon atoms. researchgate.net When comparing this compound to other disilazanes, its two butyl groups are of primary importance.

Compared to Hexamethyldisilazane (HMDS), the butyl groups in this compound are significantly larger. This increased steric bulk is expected to hinder the approach of substrates to the silicon centers, thereby reducing its reactivity as a silylating agent. In nucleophilic substitution reactions, increased alkyl substitution at or near the reaction center generally leads to a decrease in reaction rates. msu.edu Therefore, this compound would likely be a less powerful silylating agent than HMDS or 1,3-Diethyl-1,1,3,3-tetramethyldisilazane under similar conditions.

| Disilazane | Key Structural Feature | Expected Relative Reactivity (Silylation) | Primary Influencing Factor |

|---|---|---|---|

| Hexamethyldisilazane (HMDS) | Smallest alkyl (methyl) groups | High | Low steric hindrance |

| 1,3-Diethyl-1,1,3,3-tetramethyldisilazane | Slightly larger ethyl groups | Moderate-High | Slight increase in steric hindrance |

| This compound | Bulky butyl groups | Low-Moderate | Significant steric hindrance |

| 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane | Electron-withdrawing phenyl groups | Variable | Electronic effects and steric bulk |

Disilazanes are valuable precursors for the synthesis of a wide array of novel organosilicon compounds and other organic molecules. The Si-N bond in the disilazane functional group can be cleaved, and the molecule can act as a source of either silicon or nitrogen in subsequent reactions.

One major application is in the synthesis of other silylated compounds. Disilazanes like HMDS are used to introduce trimethylsilyl (B98337) protective groups onto alcohols, amines, and thiols. chemicalbook.com This principle extends to this compound, which could be used to introduce the butyldimethylsilyl group, a bulkier and often more stable alternative to the trimethylsilyl group.

Furthermore, disilazanes serve as building blocks for more complex silicon-nitrogen frameworks, including unsymmetrical disilazanes and cyclodisilazanes. bme.huunishivaji.ac.in They are also employed as a source of nitrogen in the synthesis of various nitrogen-containing heterocyclic compounds. youtube.comthieme-connect.de For example, reactions with appropriate difunctional reagents can lead to the formation of silicon-containing heterocycles. Research has shown the synthesis of heterocyclic disilylchalcogenides from silyl (B83357) anions, demonstrating the versatility of silicon-based reagents in creating novel ring structures. nih.gov The characterization of these new derivatives typically involves techniques such as NMR spectroscopy ((¹H, ¹³C, ²⁹Si), mass spectrometry, and X-ray crystallography to confirm their molecular structure. nih.gov

The physical and chemical properties of disilazanes are directly linked to their molecular structure. Key structural elements that dictate their behavior include the Si-N-Si bond angle, the nature of the substituents on the silicon atoms, and the polarity of the bonds.

The substituents on the silicon atoms have a profound effect:

Steric Effects : As discussed, the size of the substituent groups is a critical factor in the reactivity of disilazanes. researchgate.net Larger groups, such as the butyl groups in this compound, create steric hindrance that can slow down reactions at the silicon center.

Electronic Effects : The electronegativity of the substituent influences the polarity of the Si-C and Si-N bonds. nih.gov Phenyl groups, being more electronegative than alkyl groups, can induce different charge distributions within the molecule, affecting its interaction with other reagents. bme.hu

Functional Groups : The presence of reactive functional groups, like the double bond in a vinyl substituent, provides specific sites for chemical transformations such as polymerization or hydrosilylation, which are not present in simple alkyl-substituted disilazanes. gelest.com

These structural features collectively determine macroscopic properties like boiling point, viscosity, thermal stability, and solubility, which are crucial for the application of these compounds in materials science and synthetic chemistry. nih.govcfsilicones.com

Future Research Directions and Emerging Opportunities

Sustainable Synthesis Routes

Traditional synthesis methods for aminosilanes and disilazanes often rely on the reaction of chlorosilanes with amines, which produces corrosive byproducts and significant ammonium (B1175870) salt waste. rsc.org A key area of future research is the development of more sustainable and environmentally benign synthetic pathways to 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane.

A promising alternative is the catalytic dehydrocoupling of silanes and amines. rsc.org This method involves the direct formation of Si-N bonds with the only byproduct being hydrogen gas, representing a significant improvement in atom economy and waste reduction. rsc.orgresearchgate.net Research in this area could focus on:

Catalyst Development: Investigating novel, earth-abundant metal catalysts (e.g., based on manganese, cobalt, or magnesium) to replace precious metal catalysts like platinum or palladium, which are often used in hydrosilylation and dehydrocoupling reactions. rsc.orgresearchgate.netgoogle.com

Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent to maximize yield and selectivity for this compound, potentially moving towards solvent-free or ambient temperature processes to enhance energy efficiency. nih.govresolvemass.ca

Feedstock Exploration: Exploring the use of renewable or bio-derived amines and silane (B1218182) precursors to further improve the green credentials of the synthesis process. msu.edu

The classical approach using halosilanes and ammonia (B1221849) or amines is often exothermic and can be difficult to control. researchgate.net Future work could explore trans-silylation reactions or the use of organolithium compounds as alternative, albeit still challenging, routes that may offer better control over the synthesis of specifically substituted disilazanes like the dibutyl derivative. researchgate.net

Advanced Catalytic Applications

While disilazanes are well-known as silylating agents, their potential in catalysis is an emerging field of interest. researchgate.net Future research could explore the use of this compound, or its derivatives, in various catalytic systems.

Ligand Development: The nitrogen atom in the disilazane can act as a coordination site for metal centers. Research could focus on designing and synthesizing novel ligands derived from this compound for use in homogeneous catalysis. These could find applications in cross-coupling reactions, polymerization, or asymmetric synthesis.

Organocatalysis: The basic nature of the nitrogen atom suggests potential applications in organocatalysis, for instance, as a non-nucleophilic base or as a precursor to more complex catalytic structures.

Precursor for Catalytic Materials: The compound could serve as a precursor for synthesizing silicon carbonitride (SiCN) or other ceramic materials with catalytic properties. The butyl groups could influence the porosity and surface properties of the final material.

Recent advancements have shown that cobalt complexes are highly active in the dehydrogenative coupling of silanes and amines, offering high chemoselectivity. researchgate.net This points to the potential of using such catalytic systems to not only synthesize but also utilize compounds like this compound in further catalytic cycles.

Novel Materials Development

Organosilicon compounds are fundamental to the development of advanced materials with unique properties. sbfchem.com this compound can serve as a versatile building block for new polymers and hybrid materials.

Polymer Synthesis: The reactive Si-N bond can be cleaved to form polysilazanes, which are precursors to high-performance silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) ceramics. These ceramics are known for their exceptional thermal stability, hardness, and chemical resistance. The butyl groups in the precursor could be strategically used to control the polymer's processability and the final ceramic's microstructure.

Surface Modification: As a silylating agent, it can be used to modify the surfaces of silica (B1680970), glass, and other materials to impart hydrophobicity. The dibutylamino group can alter surface energy and improve compatibility with organic polymers in composite materials.

Hybrid Materials: The compound can be incorporated into organic polymer backbones to create novel organosilicon-organic hybrid materials. longdom.org These materials could combine the flexibility and processability of organic polymers with the thermal stability and durability of silicones, finding use in coatings, sealants, and membranes. For instance, similar to how functionalized disiloxanes are used as chain extenders in silicone elastomers, this disilazane could be adapted for nitrogen-containing polymer systems.

The use of butadiene as a monomeric component in synthetic rubbers like styrene-butadiene rubber highlights the importance of C4 hydrocarbons in polymer chemistry. nih.gov Similarly, the butyl groups in this compound could impart desirable elastomeric properties to new silicon-based polymers.

Integration with Green Chemistry Principles

Future research and industrial application of this compound should be guided by the principles of green chemistry to ensure sustainability. resolvemass.camsu.edu

Atom Economy: Developing synthetic methods, such as the dehydrogenative coupling mentioned earlier, that maximize the incorporation of all reactant atoms into the final product, minimizing waste. nih.gov

Safer Solvents and Auxiliaries: Moving away from hazardous organic solvents towards greener alternatives like bio-based solvents, supercritical fluids, or solvent-free reaction conditions. jddhs.comsigmaaldrich.comrsc.org

Design for Degradation: While organosilicon materials are prized for their durability, future research could explore the design of silyl-ether or silyl-ester linkages into polymer backbones derived from the disilazane. This could facilitate controlled degradation at the end of the product's life, preventing persistence in the environment. nih.gov

Catalysis over Stoichiometry: Emphasizing the development of catalytic routes for both the synthesis and application of the compound, which are inherently more efficient and generate less waste than stoichiometric reactions. nih.govmsu.edu

By proactively applying these principles, the lifecycle environmental impact of processes involving this compound can be significantly reduced.

Interdisciplinary Research Areas

The unique properties of organosilicon compounds often lead to applications that cross traditional scientific disciplines. longdom.orgwikipedia.org For this compound, several interdisciplinary research avenues are conceivable.

Electronics and Photonics: As a precursor for dielectric materials (e.g., SiCN), it could be investigated for use in microelectronics as insulating layers or passivation coatings. The development of light-curable organosilicon for optical fibers showcases the potential in photonics. sbfchem.com

Biomedical Applications: While requiring extensive toxicological evaluation, organosilicon compounds have been explored for medical applications. wikipedia.org Derivatives of this disilazane could be investigated for creating biocompatible coatings for medical devices or as components in drug delivery systems, leveraging the hydrolytic sensitivity of the Si-N bond for controlled release.

Agriculture: Organosilicon compounds are used as adjuvants with herbicides and fungicides. wikipedia.org The specific properties imparted by the dibutylamino and tetramethyldisilazane structure could be explored to develop new, more effective adjuvants that improve the spreading and uptake of agrochemicals.

The broad utility of heterocyclic compounds containing nitrogen and other heteroatoms in medicinal chemistry suggests that novel cyclic derivatives synthesized from this disilazane could be screened for biological activity. mdpi.com

Q & A

Q. How do steric and electronic effects of the butyl and methyl groups influence its reactivity in organosilicon chemistry?

- Methodological Answer : Perform comparative studies with analogs (e.g., 1,3-Diphenyltetramethyldisilazane) to isolate steric contributions. Electrochemical impedance spectroscopy (EIS) quantifies electron-donating effects. Hammett substituent constants (σ) and Taft parameters (Es) model electronic influences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.